3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid
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Overview
Description
3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 3-position and a 4-methoxypiperidin-1-yl group at the 4-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound as starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and the methoxypiperidinyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(4-methylpiperidin-1-yl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(4-methoxypiperidin-1-yl)sulfonylbenzoic acid
Uniqueness
3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is unique due to the presence of both the fluorine atom and the methoxypiperidinyl group, which confer specific chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .
Properties
Molecular Formula |
C13H16FNO3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
3-fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H16FNO3/c1-18-10-4-6-15(7-5-10)12-3-2-9(13(16)17)8-11(12)14/h2-3,8,10H,4-7H2,1H3,(H,16,17) |
InChI Key |
VLIIXWTXQSPTFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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